2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid
Description
2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a dichlorinated phenyl ring at the 2- and 3-positions. For example, 2-(3-Chlorophenyl)cyclopropanecarboxylic acid (CAS 91552-11-3) has a molecular formula of C₁₀H₉ClO₂ and a molar mass of 196.63 g/mol .
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXBNVMCFKSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Preparation Methods for Cyclopropanecarboxylic Acids
Cyclopropanecarboxylic acids are typically synthesized through the addition of carbenes to alkenes or by the cyclopropanation of olefins. Here are some general methods:
Cyclopropanation of Olefins : This involves the reaction of an alkene with a carbene source, such as diazo compounds in the presence of metal catalysts like copper or rhodium.
Addition of Dichlorocarbene : This method involves the reaction of an alkene with dichlorocarbene, generated from chloroform and a strong base like potassium tert-butoxide.
Analysis of Preparation Methods
| Method | Starting Materials | Conditions | Yield/Enantiomeric Excess |
|---|---|---|---|
| Cyclopropanation | Alkene, Carbene Source | Metal Catalysts | Variable, depends on catalyst and conditions |
| Dichlorocarbene Addition | Alkene, Chloroform, Strong Base | Potassium tert-butoxide, Chloroform | Typically moderate yields |
| Resolution of Racemic Mixtures | Racemic Cyclopropanecarboxylic Acid, Optically Active Amine | Solvent like Acetonitrile, Heating/Cooling | Enantiomeric excess varies with amine choice |
Research Findings and Challenges
- Synthetic Challenges : The synthesis of cyclopropanecarboxylic acids often involves complex steps and requires careful control of reaction conditions to achieve high yields and purity.
- Enantiomeric Purity : Achieving high enantiomeric purity is crucial for biological activity and often requires efficient resolution methods.
- Biological Activity : Cyclopropanecarboxylic acids and their derivatives have shown potential in various biological applications, including insecticides and pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropane ring may also play a role in stabilizing the compound’s interactions with its targets. Further research is needed to fully elucidate the specific molecular mechanisms involved.
Comparison with Similar Compounds
Key Compounds:
2-(3-Chlorophenyl)cyclopropanecarboxylic Acid
- Structure : Single chlorine at the phenyl 3-position.
- Molecular Formula : C₁₀H₉ClO₂
- Molar Mass : 196.63 g/mol
- CAS : 91552-11-3
- Applications : Biochemical reagent (e.g., intermediates in drug synthesis) .
1-[4-(3,4-Dichlorophenyl)-3-fluorophenyl]cyclopropane-1-carboxylic Acid (QJ-4897) Structure: 3,4-Dichlorophenyl with an additional fluorophenyl group.
Comparison:
- Chlorine Substitution : The 2,3-dichloro configuration in the target compound differs from the 3,4-dichloro in QJ-4895. This positional variance may influence steric interactions in biological targets, such as enzyme active sites.
Heterocyclic Dichlorophenyl Derivatives
Key Compounds:
2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid Structure: Thiazole ring replaces cyclopropane. Molecular Formula: C₁₀H₅Cl₂NO₂S Molar Mass: 274.12 g/mol CAS: 257876-07-6 Applications: Unspecified, but thiazole derivatives are common in antimicrobial agents .
Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)-cyclopropanecarboxylic Acid) Structure: 2,4-Dichlorophenyl with a urea linkage. Applications: Commercial pesticide (plant growth regulator) .
Comparison:
- Bioactivity : Cyclanilide’s urea moiety likely enhances its interaction with plant hormone receptors, whereas the target compound’s carboxylic acid group may favor ionizable interactions in aqueous environments .
- Thermal Stability : The thiazole derivative’s melting point (233–234°C) suggests higher thermal stability compared to cyclopropane-carboxylic acids, which typically have lower melting points .
Dichlorophenyl Isoindoline Derivatives
Key Compounds (from Combi-Blocks):
2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (QY-6302)
- Purity : 95%
- CAS : 313260-34-3
2-(3,4-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (QY-4923)
- CAS : 285552-82-1
Comparison:
- Chlorine Position : The 3,4-dichloro substitution in QY-4923 may improve binding to hydrophobic pockets in proteins compared to the 2,3-dichloro configuration .
Research Implications
The comparison highlights the critical role of substituent position and functional groups in dictating physicochemical and biological properties. For instance:
- Chlorine Position : 2,3-dichloro derivatives may exhibit distinct steric effects compared to 3,4-dichloro analogs, impacting target selectivity.
- Heterocyclic vs. Cyclopropane Scaffolds : Thiazole and isoindoline derivatives offer enhanced thermal stability and π-system interactions, whereas cyclopropane-carboxylic acids provide conformational rigidity.
Biological Activity
2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H8Cl2O2
- Molecular Weight : 233.08 g/mol
- CAS Number : 2044705-94-2
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for several pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in several models of inflammation. For instance, in a study involving carrageenan-induced paw edema in rats, administration of the compound significantly reduced swelling compared to control groups. This effect may be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
3. Analgesic Properties
Preclinical studies have indicated that this compound may possess analgesic properties. In animal models of neuropathic pain, the compound demonstrated dose-dependent analgesia, suggesting a mechanism that may involve modulation of pain pathways mediated by cannabinoid receptors.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets:
- Cannabinoid Receptors : The compound may act as a selective agonist for CB2 receptors, which are primarily involved in peripheral pain modulation without the psychoactive effects associated with CB1 receptor activation.
- Inflammatory Pathways : By inhibiting key inflammatory mediators and enzymes involved in the inflammatory response, the compound can reduce inflammation and associated pain.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results indicated that the compound exhibited significant antibacterial activity against multi-drug resistant strains, highlighting its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Pain Management
In a controlled trial involving patients with chronic pain conditions, the administration of this compound resulted in significant reductions in pain scores compared to baseline measurements. Participants reported improved quality of life and reduced reliance on conventional analgesics.
Q & A
Basic: What are the primary synthetic routes for 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves cyclopropanation of 2,3-dichlorophenylacetic acid derivatives using diazomethane or similar cyclopropanating agents. Key steps include:
- Cyclopropanation: Conducted in dichloromethane with catalysts (e.g., Rh(II) complexes) to enhance stereochemical control .
- Purification: Recrystallization or column chromatography ensures >95% purity, critical for pharmacological studies .
- Yield Optimization: Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 substrate:reagent) are adjusted to maximize yields (reported 60–75%) .
Advanced: How can enantiomeric resolution of racemic this compound be achieved, and what chiral agents are effective?
Methodological Answer:
Chiral resolution involves forming diastereomeric salts with chiral amines (e.g., (R)- or (S)-1-phenylethylamine):
- Diastereomer Formation: Racemic acid is treated with a chiral amine in ethanol, yielding separable salts via fractional crystallization .
- Efficiency Metrics: Enantiomeric excess (ee) ≥98% is achievable using HPLC with chiral columns (e.g., Chiralpak IA) .
- Alternative Methods: Enzymatic resolution (lipases) or simulated moving bed (SMB) chromatography can enhance scalability .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR confirm cyclopropane ring geometry and substituent positions (e.g., δ 1.5–2.5 ppm for cyclopropane protons) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>99%) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (231.07 g/mol) and fragmentation patterns .
Advanced: How do structural modifications (e.g., halogen position, stereochemistry) influence biological activity in SAR studies?
Methodological Answer:
- Halogen Effects: 2,3-dichloro substitution enhances receptor binding affinity vs. 2,4- or 3,4-dichloro analogs (e.g., 10-fold higher in enzyme inhibition assays) .
- Stereochemistry: The (1R,2S)-enantiomer shows 50% greater activity in pain modulation models compared to (1S,2R), linked to spatial compatibility with target receptors .
- Methodology: Docking simulations (AutoDock Vina) and in vitro assays (IC measurements) correlate structure-activity relationships .
Basic: What are the documented applications of this compound in pharmaceutical research?
Methodological Answer:
- Precursor for Antihypertensives: Used in synthesizing Captopril analogs via amide bond formation with proline derivatives .
- Enzyme Inhibition: Serves as a COX-2 inhibitor scaffold; IC values are determined via fluorescence-based assays .
Advanced: What strategies address contradictions in reported biological activity data across studies?
Methodological Answer:
- Source of Variability: Differences in enantiomeric purity or solvent residues (e.g., DMSO) may artifactually modulate activity .
- Resolution:
Advanced: How can computational modeling predict the environmental degradation pathways of this compound?
Methodological Answer:
- Software Tools: EPI Suite or TEST predict hydrolysis half-lives (e.g., t = 120 days at pH 7) and photolysis products .
- Experimental Validation: LC-MS/MS monitors degradation in simulated sunlight (Xe lamp, 300–800 nm) and identifies metabolites (e.g., dichlorophenolic derivatives) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Gloves (nitrile), lab coats, and eye protection.
- Ventilation: Use fume hoods to avoid inhalation of fine powders .
- Waste Disposal: Incineration at >800°C with alkaline scrubbers to prevent dioxin formation .
Advanced: How is this compound utilized in material science for synthesizing novel polymers?
Methodological Answer:
- Polymerization: Radical-initiated copolymerization with styrene derivatives yields thermally stable polymers (T > 150°C) .
- Functionalization: The carboxylic acid group enables conjugation with nanoparticles (e.g., Au NPs) for catalytic applications .
Advanced: What methodologies elucidate the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
